molecular formula C9H17NO B101872 Methylisopelletierine CAS No. 18747-42-7

Methylisopelletierine

Cat. No. B101872
CAS RN: 18747-42-7
M. Wt: 155.24 g/mol
InChI Key: TYHJMEIBGDDCPA-UHFFFAOYSA-N
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Description

Biosynthesis of Methylisopelletierine

The biosynthesis of N-methylpelletierine, a compound closely related to methylisopelletierine, has been studied in excised shoots of Sedum sarmentosum. The research indicates that the piperidine nucleus of the alkaloid is derived from lysine, which is incorporated through nonsymmetrical intermediates, likely including δ-amino-α-ketocaproic acid and Δ1-piperideine-2-carboxylic acid. The propanone side-chain is believed to originate from acetate, although direct incorporation of a three-carbon unit from acetoacetate was not demonstrated .

Synthesis Analysis of Methylisopelletierine

A novel synthesis method for methylisopelletierine has been developed through the action of dimethyl sulphate on 1-(2-pyridyl)-propanone-2. This process yields a quaternary N-methylpyridinium salt, which upon partial hydrogenation produces methylisopelletierine with a 47% yield based on α-picolylmethylketone .

Molecular Structure Analysis

Stereoisomeric N-methylgranatolines have been studied, suggesting that the N-methyl-granatoline obtained by the reduction of pseudopelletierine is sterically related to pseudotropanol. Conversely, the isomeric N-methylgranatoline produced by catalytic hydrogenation shares the same steric configuration as tropanol. This research provides insight into the molecular structure and stereochemistry of compounds related to methylisopelletierine .

Chemical Reactions Analysis

The synthesis of pseudopelletierine, a compound structurally related to methylisopelletierine, involves a Dieckmann type condensation of the diethyl ester of lobelinic acid to yield carbethoxy-pseudopelletierine. Subsequent hydrolysis and decarboxylation produce pseudopelletierine. This synthesis pathway includes several new compounds and provides a foundation for understanding the chemical reactions that may be applicable to methylisopelletierine .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methylisopelletierine are not detailed in the provided papers, the studies on related compounds such as N-methylpelletierine and pseudopelletierine offer indirect insights. The biosynthesis and synthetic pathways suggest that methylisopelletierine likely shares similar properties with these compounds, such as the presence of a piperidine nucleus and a propanone side-chain, which could influence its physical state, solubility, and reactivity .

Scientific Research Applications

Biosynthesis in Plants

  • Methylisopelletierine is involved in the biosynthesis of various alkaloids in plants such as Punica granatum and Withania somnifera. It is derived from lysine and acetate, serving as a precursor for other compounds like pseudopelletierine and anaferine (Keogh & O'donovan, 1970).

Alkaloid Activity

  • As an alkaloid of Punica granatum, methylisopelletierine, along with isopelletierine and ψ-pelletierine, exhibits activity against liver flukes. Isopelletierine is the most active among these, indicating that methylisopelletierine contributes to the anthelmintic activity of Punica granatum extracts (Wibaut & Hollstein, 1957).

Chemical Synthesis

  • Methylisopelletierine has been synthesized chemically, such as by the action of dimethyl sulfate on 1-(2-pyridyl)-propanone-2, providing insights into its chemical structure and potential for synthesis in laboratory settings (Wibaut & Kloppenburg, 2010).

Molecular Structure Analysis

  • Advanced techniques like rotational spectroscopy have been used to investigate the conformational equilibrium and structural properties of related alkaloids, which can enhance understanding of methylisopelletierine’s molecular behavior (Vallejo-López et al., 2017).

Pharmaceutical Potential

  • Virtual screening of compounds from Punica granatum, including methylisopelletierine, for the kinase domain of Human HER2, suggests potential therapeutic applications in treating colon cancer (Chellam, 2015).

Bioactive Compounds Identification

  • Techniques like high-resolution mass spectrometry have been employed for rapid in situ identification of bioactive compounds, including methylisopelletierine, in plants, which is vital for exploring its bioactive properties (Chang et al., 2015).

Safety And Hazards

The safety data sheet for Methylisopelletierine indicates that it is harmful if swallowed . More detailed safety and hazard information can be found in the relevant safety data sheets .

properties

IUPAC Name

1-(1-methylpiperidin-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(11)7-9-5-3-4-6-10(9)2/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHJMEIBGDDCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940208
Record name 1-(1-Methylpiperidin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylisopelletierine

CAS RN

18747-42-7
Record name N-Methylisopelletierine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018747427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Methylpiperidin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLISOPELLETIERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A42OMR1WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
MF Keogh, DG O'Donovan - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
… N-Methylisopelletierine is shown to be the immediate … The three-carbon unit of N-methylisopelletierine has recently … of isopelletierine yields A'-methylisopelletierine (VI) a Condensation …
Number of citations: 16 pubs.rsc.org
DG O'Donovan, MF Keogh - Tetrahedron Letters, 1968 - Elsevier
… a side chain of N-methylisopelletierine is derived from acetate … of phenyllithium on N-methylisopelletierine was oxidised with … Over 90% of the activity of the N-methylisopelletierine was …
Number of citations: 16 www.sciencedirect.com
RN Gupta, ID Spenser - Chemical Communications (London), 1968 - pubs.rsc.org
ISOPELLETIERINE (I) and its N-methyl derivative (11) have been isolated from a number of plant genera, including Sedztvn. I Their carbon skeleton is identical with that of the hemlock …
Number of citations: 13 pubs.rsc.org
L Marion, M Chaput - Canadian Journal of Research, 1949 - cdnsciencepub.com
… One of these bases proved to be dl-methylisopelletierine, identical with a synthetic specimen. … The picrate of A gave identical analytical figures and had the same melting …
Number of citations: 26 cdnsciencepub.com
E Anet, GK Hughes, E Ritchie - … A: Physical Sciences, vol. 3, p …, 1950 - adsabs.harvard.edu
… In Bobinson’s(l) theory of the biogenesis of alkaloids methylisopelletierine … SYNTIEESIS OF ISOPELLETIERTNE AND METHYLISOPELLETIERINE 337 …
Number of citations: 10 adsabs.harvard.edu
JP Wibaut, HC Beyerman… - Recueil des Travaux …, 1954 - Wiley Online Library
… Four (or five) spots were found, three of which had R F ‐values identical with those of synthetic pseudopelletierine, d,l‐isopelletierine and d,l‐methylisopelletierine. This is a convenient …
Number of citations: 13 onlinelibrary.wiley.com
JP Wibaut, U Hollstein - Archives of Biochemistry and Biophysics, 1957 - Elsevier
… to pseudopelletierine, isopelletierine, and methylisopelletierine, other basic components, … tierine, isopelletierine, and methylisopelletierine. This investigation has been made by Dr. J. …
Number of citations: 11 www.sciencedirect.com
R Ramage - Annual Reports Section" B"(Organic Chemistry), 1968 - pubs.rsc.org
… This indicates a nonsymmetrical intermediate in the biosynthesis of N-methylisopelletierine (22; R = Me) unlike the degradation of ornithine to putrescine discussed earlier. [ l-14C]…
Number of citations: 2 pubs.rsc.org
R Lukeš, M Smetáčková - Collection of Czechoslovak Chemical …, 1934 - cccc.uochb.cas.cz
… Eiche15) en reduisant la methylisopelletierine. Dans Ie present memoire nous donnons la synthese totale de la N-methylconicine racemique, ainsi que son dedoublement en antipodes …
Number of citations: 3 cccc.uochb.cas.cz
S Kuwata - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
Pelletierine, an alkaloid which was found in pomegranate bark together with isopelletierine, methylisopelletierine and pseudopelletierine, and long regarded as the most anthelmintic …
Number of citations: 10 www.journal.csj.jp

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